7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
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Overview
Description
7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride is a complex organic compound with significant applications in the field of antibiotics. It is a derivative of cephalosporin, a class of β-lactam antibiotics that inhibit bacterial cell wall synthesis. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria .
Mechanism of Action
Target of Action
The primary target of this compound is Gram-negative bacteria and Gram-positive bacteria . These bacteria are responsible for a wide range of infections in humans. The compound acts by interfering with the synthesis of the bacterial cell wall, which is crucial for the survival and growth of the bacteria .
Mode of Action
The compound interacts with its targets by binding to specific proteins involved in the synthesis of the bacterial cell wall . This interaction inhibits the formation of the cell wall, leading to the death of the bacteria. The compound’s mode of action is primarily bactericidal, meaning it kills the bacteria rather than merely inhibiting their growth .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of the bacterial cell wall . By inhibiting this pathway, the compound prevents the formation of a functional cell wall, leading to the death of the bacteria. The downstream effects of this action include the disruption of bacterial growth and proliferation .
Pharmacokinetics
The compound is likely metabolized by the liver and excreted in the urine .
Result of Action
The result of the compound’s action at the molecular and cellular level is the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, the compound causes the bacteria to become structurally unstable and die . This leads to the clearance of the bacterial infection.
Biochemical Analysis
Cellular Effects
The effects of 1-[[(6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium Chloride on cells are diverse and depend on the cell type and the cellular context . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-[[(6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium Chloride is complex and involves multiple steps . It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[[(6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium Chloride can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-[[(6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium Chloride can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
1-[[(6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium Chloride is involved in various metabolic pathways . It can interact with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that depends on various factors . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 1-[[(6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium Chloride and its effects on activity or function are complex and depend on the specific cellular context . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride involves multiple steps. The key intermediate is the β-lactam ring, which is synthesized through a series of chemical reactions involving thiazole and pyrrolidine derivatives. The final product is obtained by reacting the intermediate with methylpyrrolidinium chloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes the preparation of intermediates, purification, and final synthesis under stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of the original compound, which may have different antibacterial properties and applications .
Scientific Research Applications
7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride has numerous applications in scientific research:
Chemistry: Used as a model compound for studying β-lactam antibiotics and their mechanisms.
Biology: Employed in research on bacterial resistance and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: Utilized in the production of various pharmaceutical formulations
Comparison with Similar Compounds
Ceftazidime: Another third-generation cephalosporin with similar antibacterial properties.
Cefotaxime: A cephalosporin with a broader spectrum of activity against Gram-positive bacteria.
Cefuroxime: A second-generation cephalosporin with a different spectrum of activity
Uniqueness: 7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride is unique due to its specific structure, which provides enhanced stability and activity against resistant bacterial strains. Its ability to inhibit a wide range of PBPs makes it particularly effective in treating infections caused by multi-drug resistant bacteria .
Properties
CAS No. |
103121-85-3 |
---|---|
Molecular Formula |
C13H20ClN3O3S |
Molecular Weight |
333.84 g/mol |
IUPAC Name |
7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride |
InChI |
InChI=1S/C13H19N3O3S.ClH/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19;/h9,12H,2-7,14H2,1H3;1H |
InChI Key |
UVKYDOZUOXJZSR-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)O.[Cl-] |
SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-].Cl |
Canonical SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)O.[Cl-] |
Appearance |
Off-White to Light Yellow Solid |
melting_point |
>150°C (dec.) |
Pictograms |
Irritant; Health Hazard |
Synonyms |
(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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